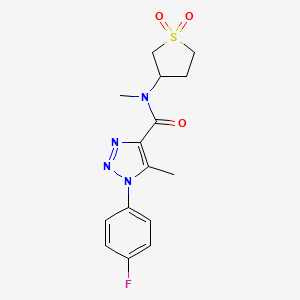![molecular formula C22H22ClN3O3 B2863090 1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-05-1](/img/structure/B2863090.png)
1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Interaction
- The title compound, featuring a hydrazinecarboxamide unit, demonstrates significant molecular interactions in crystal structures, including N—H⋯O hydrogen bonds forming inversion dimers and N—H⋯N hydrogen bonds linking into chains. These structural features could be relevant for designing compounds with specific interaction patterns in biological systems (Kant et al., 2012).
Antimicrobial and Antifungal Activity
- Chlorinated N-phenylpyrazine-2-carboxamides exhibit antimycobacterial and antifungal activities, suggesting potential applications in developing treatments against Mycobacterium tuberculosis and fungal infections (Doležal et al., 2010).
Antibacterial Activities
- Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibacterial agents (Bildirici et al., 2007).
Photosynthesis-Inhibiting Activity
- A study on pyrazinamide analogues found compounds with the ability to inhibit photosynthetic electron transport, suggesting applications in agricultural chemistry as herbicides or in studying photosynthesis mechanisms (Vicentini et al., 2005).
Acetylcholinesterase Inhibitor Activity
- Novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines showed acetyl and butyl cholinesterase inhibitor activity, indicating potential for treating neurodegenerative diseases like Alzheimer's (Elumalai et al., 2014).
Antimicrobial Activity
- Piperazine and triazolo-pyrazine derivatives were synthesized and evaluated for antimicrobial activity, providing insights into the development of new antimicrobials (Patil et al., 2021).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-19-10-9-17(14-20(19)29-2)24-22(27)26-13-12-25-11-3-4-18(25)21(26)15-5-7-16(23)8-6-15/h3-11,14,21H,12-13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAANDUVLZKJGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
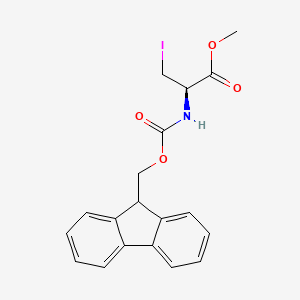

![6-[(2R,3R)-3-Hydroxy-2-methylpiperidine-1-carbonyl]pyridine-3-carbaldehyde](/img/structure/B2863012.png)
![1-(4-Methoxyphenyl)-4-{4-[(3-methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}piperazine](/img/structure/B2863018.png)
![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2863020.png)


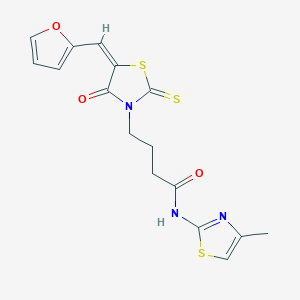
![6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2863024.png)
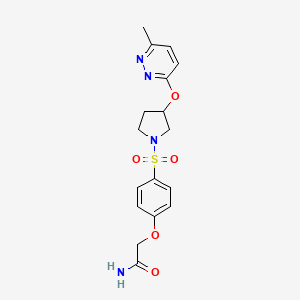
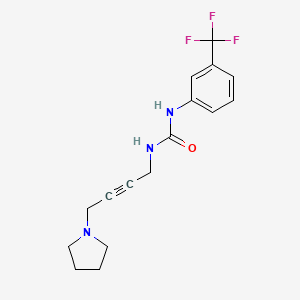
![5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole](/img/structure/B2863027.png)
